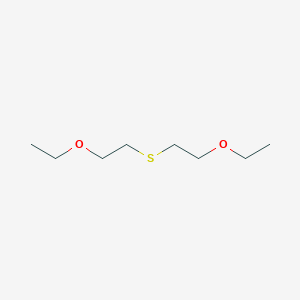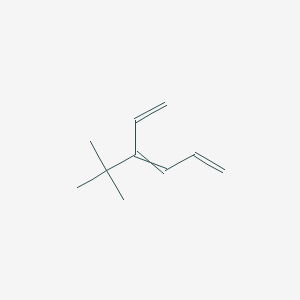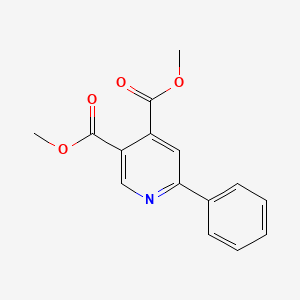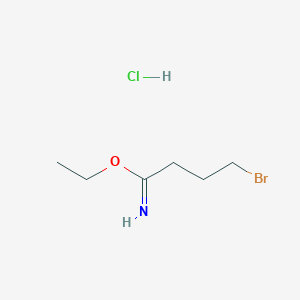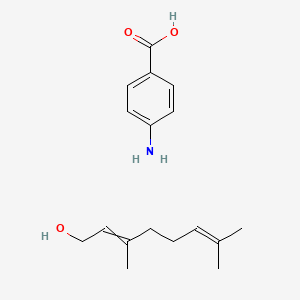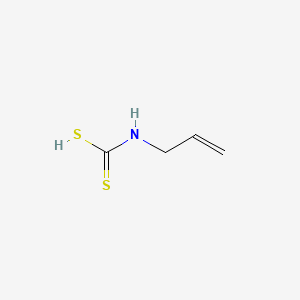
Dichloroplatinum;ethene;triphenylphosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloroplatinum;ethene;triphenylphosphanium is a coordination compound that features platinum as the central metal atom, coordinated with ethene and triphenylphosphanium ligands. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dichloroplatinum;ethene;triphenylphosphanium typically involves the reaction of platinum(II) chloride with ethene and triphenylphosphanium. One common method involves the use of a platinum precursor, such as potassium tetrachloroplatinate(II), which reacts with ethene in the presence of triphenylphosphanium under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Dichloroplatinum;ethene;triphenylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) species .
Applications De Recherche Scientifique
Dichloroplatinum;ethene;triphenylphosphanium has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which dichloroplatinum;ethene;triphenylphosphanium exerts its effects involves coordination to target molecules, such as DNA or proteins. The platinum center can form covalent bonds with nucleophilic sites, leading to the formation of stable adducts. This interaction can disrupt normal cellular processes, making it a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroplatinum(II) complexes: These compounds share similar structural features but may have different ligands.
Ethene complexes: Coordination compounds with ethene as a ligand exhibit similar reactivity.
Triphenylphosphanium complexes: These compounds have triphenylphosphanium as a common ligand but may differ in the central metal atom.
Uniqueness
Dichloroplatinum;ethene;triphenylphosphanium is unique due to the combination of its ligands, which confer specific reactivity and stability. The presence of both ethene and triphenylphosphanium ligands allows for versatile applications in catalysis and materials science .
Propriétés
Numéro CAS |
38095-87-3 |
|---|---|
Formule moléculaire |
C20H20Cl2PPt+ |
Poids moléculaire |
557.3 g/mol |
Nom IUPAC |
dichloroplatinum;ethene;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.C2H4.2ClH.Pt/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;;/h1-15H;1-2H2;2*1H;/q;;;;+2/p-1 |
Clé InChI |
CCMORLBEAFQDMY-UHFFFAOYSA-M |
SMILES canonique |
C=C.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pt]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


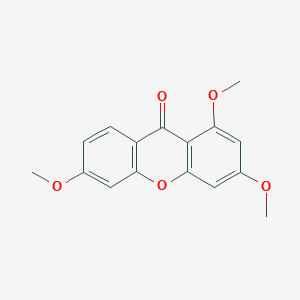
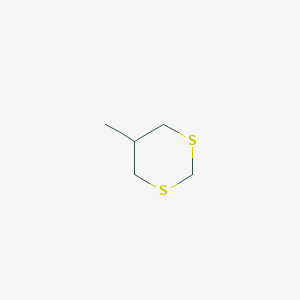

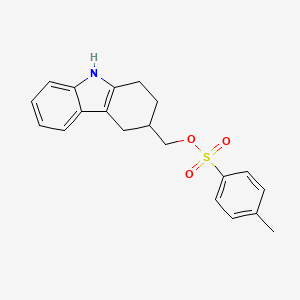
![Tricyclo[2.2.2.01,4]octane](/img/structure/B14674107.png)
